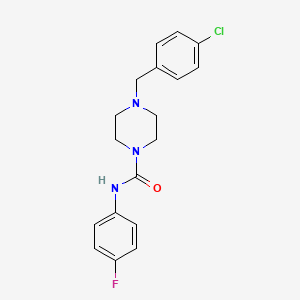
4-(4-chlorobenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has garnered significant interest in the scientific community due to its potential application in various fields. CPP is a piperazine derivative that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
作用机制
CPP acts as an NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This mechanism of action has been shown to be useful in studying the role of NMDA receptors in synaptic plasticity, learning, and memory. CPP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the modulation of the HPA axis, and the regulation of the immune system. CPP has also been shown to have anti-inflammatory effects, which may make it useful in treating various inflammatory diseases.
实验室实验的优点和局限性
CPP has several advantages for use in lab experiments, including its high potency and specificity as an NMDA receptor antagonist, its ability to cross the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its relatively short half-life and its potential for off-target effects.
未来方向
There are several future directions for research on CPP, including the investigation of its potential therapeutic benefits in treating various neurological and psychiatric disorders, the development of more potent and selective NMDA receptor antagonists, and the exploration of the role of NMDA receptors in various physiological and pathological processes. Additionally, the use of CPP as a tool for studying the effects of stress and anxiety on the brain and the development of animal models of these disorders may also be promising areas of research.
合成方法
CPP can be synthesized through a multi-step process involving the reaction of 1-piperazinecarboxylic acid with 4-chlorobenzyl chloride and 4-fluoroaniline. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through recrystallization or chromatography to obtain CPP in its pure form.
科学研究应用
CPP has been extensively studied for its potential application in various fields of scientific research, including neuroscience, pharmacology, and toxicology. CPP has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it useful in studying the role of NMDA receptors in various physiological and pathological processes. CPP has also been used as a tool to study the effects of stress and anxiety on the brain and to investigate the potential therapeutic benefits of NMDA receptor antagonists in treating anxiety and depression.
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-3-1-14(2-4-15)13-22-9-11-23(12-10-22)18(24)21-17-7-5-16(20)6-8-17/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCQQTIHTDTUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)
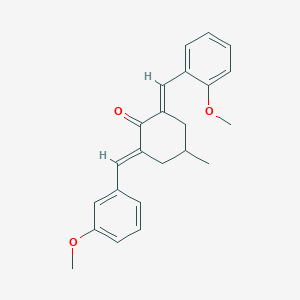
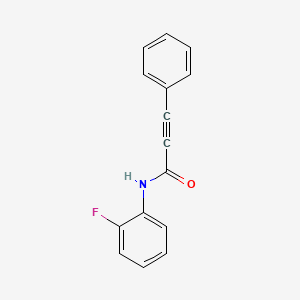
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)
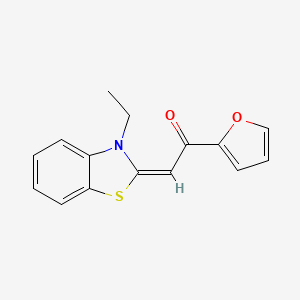
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
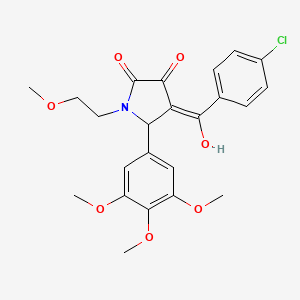
![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)